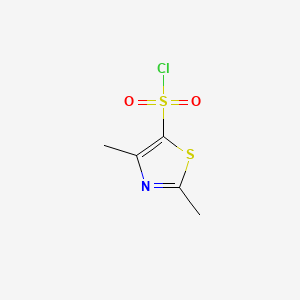

2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFJSTHQILQFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379921 | |

| Record name | 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80466-80-4 | |

| Record name | 2,4-Dimethylthiazole-5-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80466-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl-1,3-thiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The information is compiled from various chemical supplier databases and publicly available resources.

Core Physical and Chemical Data

This compound is a solid at room temperature.[1] The following table summarizes its key physical and chemical properties.

| Property | Value |

| Molecular Formula | C₅H₆ClNO₂S₂ |

| Molecular Weight | 211.69 g/mol |

| CAS Number | 80466-80-4 |

| Appearance | Solid |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 311.6 ± 30.0 °C at 760 mmHg |

| Flash Point | 142.2 ± 24.6 °C |

| Refractive Index | 1.558 |

| PSA (Polar Surface Area) | 83.65 Ų |

| XLogP3 | 1.33 |

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties listed above for this compound are not extensively documented in publicly accessible literature. However, a representative experimental protocol for the synthesis of its precursor, 2,4-dimethylthiazole, is provided below, adapted from established synthetic methods.

Synthesis of 2,4-Dimethylthiazole

This procedure outlines the Hantzsch thiazole synthesis, a common method for preparing thiazole derivatives.

Materials:

-

Acetamide

-

Phosphorus pentasulfide

-

Chloroacetone

-

Benzene (dry)

-

5 N Sodium hydroxide or Potassium hydroxide

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide is prepared and quickly transferred to a 2-liter round-bottomed flask containing 200 ml of dry benzene.

-

To this suspension, add 20 ml of a mixture of 400 ml (4.97 moles) of chloroacetone and 150 ml of dry benzene.

-

The reaction is initiated by careful heating in a water bath. Once the exothermic reaction begins, the water bath is removed.

-

The remainder of the chloroacetone-benzene mixture is added gradually through the reflux condenser.

-

After the addition is complete and the reaction subsides, the mixture is refluxed on a water bath for 30 minutes.

-

Approximately 750 ml of water is added to the mixture with shaking. After 30 minutes, the mixture is transferred to a separatory funnel.

-

The upper benzene layer is discarded. The lower aqueous layer is made alkaline by the addition of 5 N sodium hydroxide or potassium hydroxide.

-

The crude thiazole, which separates as a dark upper layer, is extracted with five 120-ml portions of ether.

-

The combined ethereal extracts are dried over anhydrous sodium sulfate and filtered.

-

The ether is removed by distillation, and the residual oil is fractionated at atmospheric pressure. The fraction boiling at 143–145°C is collected to yield 2,4-dimethylthiazole.

Conceptual Synthetic Workflow

The synthesis of this compound would logically proceed from the 2,4-dimethylthiazole precursor via a sulfonation reaction. The following diagram illustrates a conceptual workflow for this transformation.

Reactivity and Further Reactions

Thiazole sulfonyl chlorides are reactive intermediates. The sulfonyl chloride group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at the 5-position of the thiazole ring, which is a key feature for its use in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. For instance, it can react with amines to form sulfonamides.

References

An In-depth Technical Guide to 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride (CAS Number: 80466-80-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride, a key building block in medicinal chemistry. This document details its chemical and physical properties, safety information, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid, reactive compound with the molecular formula C₅H₆ClNO₂S₂. Its chemical structure features a dimethylated thiazole ring functionalized with a sulfonyl chloride group at the 5-position, making it a valuable electrophilic reagent for the synthesis of a variety of sulfonamide derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 80466-80-4 | [1] |

| Molecular Formula | C₅H₆ClNO₂S₂ | [1][2] |

| Molecular Weight | 211.69 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| InChI Key | GFFJSTHQILQFNQ-UHFFFAOYSA-N | [2] |

| Boiling Point | 311.6 ± 30.0 °C at 760 mmHg | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Flash Point | 142.2 ± 24.6 °C | [3] |

| Refractive Index | 1.558 | [3] |

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a laboratory setting. It is classified as a substance that causes severe skin burns and eye damage.

Table 2: Hazard and Precautionary Statements

| Category | Statement | Reference |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | [3] |

| Precautionary Statement (Prevention) | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3] |

| Precautionary Statement (Response) | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P316: Get emergency medical help immediately. | [3] |

| Precautionary Statement (Storage) | P405: Store locked up. | [3] |

| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [3] |

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Two singlets for the two methyl groups on the thiazole ring, likely in the range of δ 2.0-3.0 ppm. |

| ¹³C NMR | Resonances for the two methyl carbons, the two thiazole ring carbons attached to the methyl groups, the thiazole ring carbon attached to the sulfonyl chloride group, and the quaternary thiazole ring carbon. |

| IR Spectroscopy | Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1375-1400 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric). Also, C=N and C-S stretching bands from the thiazole ring. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be expected at m/z 211 and 213 in an approximate 3:1 ratio due to the chlorine isotope. Fragmentation may involve the loss of Cl, SO₂, and cleavage of the thiazole ring. |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of the title compound via chlorosulfonation.

Materials:

-

2,4-Dimethylthiazole

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a dropping funnel and a gas outlet

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with a sodium hydroxide solution).

-

Add 2,4-dimethylthiazole to the flask and dissolve it in anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0-5 °C. Vigorous gas evolution (HCl) will occur.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthesis of Sulfonamides from this compound

This compound is a key intermediate for the synthesis of various sulfonamides. A patent (WO2021094974A1) describes its use in preparing heterocyclic TrpML1 agonists.[6] The following is a general procedure adapted from the patent's "general method B" and other standard sulfonamide synthesis protocols.[3][7]

Reaction Scheme:

Caption: General synthesis of sulfonamides from the title compound.

Materials:

-

This compound

-

Desired primary or secondary amine

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane or another suitable aprotic solvent

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add the base (e.g., pyridine, 1.5-2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve this compound in the same solvent and add it dropwise to the amine solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for several hours to overnight. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.

Applications in Drug Development: TRPML1 Agonists

A significant application of this compound is in the synthesis of Transient Receptor Potential Mucolipin 1 (TRPML1) agonists. TRPML1 is a cation channel primarily located in the membranes of late endosomes and lysosomes.[8] It plays a crucial role in lysosomal calcium homeostasis, and its dysfunction is linked to lysosomal storage disorders like Mucolipidosis type IV, as well as other neurodegenerative diseases.[9] Agonists of TRPML1 are being investigated as potential therapeutics to restore proper lysosomal function.

TRPML1 Signaling Pathway

Activation of the TRPML1 channel leads to the release of calcium from the lysosome into the cytosol. This localized increase in cytosolic calcium can trigger various downstream cellular processes, including the activation of transcription factors like TFEB, which promotes lysosomal biogenesis and autophagy.[10]

Caption: TRPML1 agonist-mediated signaling pathway.

Experimental Workflow for Screening TRPML1 Agonists

The discovery and development of TRPML1 agonists typically involve a multi-step process, starting from the synthesis of a compound library followed by in vitro screening assays.

Caption: Experimental workflow for TRPML1 agonist discovery.

Primary Screening: Calcium Flux Assay This is a high-throughput method to identify compounds that activate TRPML1.[11]

Principle: Cells expressing TRPML1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon activation of TRPML1 by an agonist, lysosomal calcium is released into the cytosol, binding to the dye and causing an increase in fluorescence, which is measured by a plate reader.[11]

Protocol Outline:

-

Cell Culture: Plate HEK293 cells stably expressing TRPML1 in a 96- or 384-well plate.

-

Dye Loading: Incubate the cells with a fluorescent calcium indicator like Fluo-4 AM.

-

Compound Addition: Add the synthesized sulfonamide compounds to the wells.

-

Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates TRPML1 activation.

Secondary Screening: Electrophysiology (Patch Clamp) This "gold standard" technique directly measures the ion channel activity and is used to confirm the hits from the primary screen and to characterize their electrophysiological properties.[8][12]

Principle: A microelectrode forms a high-resistance seal with the cell membrane (or the membrane of an isolated lysosome), allowing for the measurement of the ionic currents flowing through the TRPML1 channels upon agonist application.

Protocol Outline:

-

Cell Preparation: Use cells expressing TRPML1 on their plasma membrane (a mutated form for easier access) or isolated enlarged lysosomes.

-

Patching: Form a whole-cell or whole-lysosome patch clamp configuration.

-

Compound Application: Apply the test compound (agonist) to the cell or lysosome.

-

Current Recording: Record the resulting ionic currents. The magnitude and characteristics of the current provide detailed information about the agonist's potency and efficacy.[12][13]

Conclusion

This compound is a valuable and reactive building block for the synthesis of novel sulfonamides with potential therapeutic applications. Its utility in the development of TRPML1 agonists highlights its importance in modern drug discovery. This guide provides essential technical information for researchers working with this compound, from its fundamental properties and safe handling to its application in the synthesis and screening of biologically active molecules.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]

- 8. Development of TRPML1-4A assays [metrionbiosciences.com]

- 9. mdpi.com [mdpi.com]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. benchchem.com [benchchem.com]

- 12. metrionbiosciences.com [metrionbiosciences.com]

- 13. sophion.com [sophion.com]

Technical Guide: 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride. It includes key quantitative data, a representative experimental workflow for its synthesis and characterization, and relevant safety information. This compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel sulfonamide derivatives for pharmaceutical and agrochemical research.

Core Quantitative Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 211.69 g/mol | [1][2][3] |

| Molecular Formula | C₅H₆ClNO₂S₂ | [1][2][4] |

| CAS Number | 80466-80-4 | [1][2] |

| Purity | Typically ≥97% | [4] |

| Physical Form | Solid | [4] |

| InChI Key | GFFJSTHQILQFNQ-UHFFFAOYSA-N | [4] |

Experimental Protocols and Methodologies

Following synthesis, a rigorous characterization is essential to confirm the structure and purity of the compound. A general workflow for this process is depicted below.

Detailed Methodologies for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the molecular structure of the synthesized compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for reactive species like sulfonyl chlorides.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be analyzed for chemical shifts, coupling constants, and integration values to confirm the presence and connectivity of the thiazole ring, methyl groups, and the sulfonyl chloride moiety.

2. Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Method: A suitable mass spectrometry technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or a soft ionization technique like Electrospray Ionization (ESI-MS), can be employed.

-

Analysis: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 211.69 g/mol . The isotopic pattern, particularly due to the presence of chlorine and sulfur, can further aid in confirming the elemental composition. For GC-MS, derivatization to a more stable sulfonamide might be necessary to prevent degradation in the instrument.[1]

3. Purity Assessment via Titrimetry:

-

Objective: To quantify the sulfonyl chloride content in the sample.

-

Principle: This classical method involves the reaction of the sulfonyl chloride with a nucleophile, followed by titration. For instance, the compound can be reacted with an excess of a known concentration of a primary or secondary amine. The unreacted amine can then be back-titrated with a standardized acid solution.

-

Advantages: Titrimetry provides a cost-effective and accurate determination of the active sulfonyl chloride concentration.

Signaling Pathways and Applications

This compound is primarily a synthetic intermediate and not typically studied for its direct interaction with biological signaling pathways. Its significance lies in its utility as a building block for creating more complex molecules with potential biological activity.

The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form a diverse library of sulfonamides.[5][6] This reaction is fundamental in drug discovery, as the sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.

The logical relationship for its primary application in drug development is illustrated in the diagram below.

Safety and Handling

This compound is a reactive chemical that should be handled with appropriate safety precautions. It is classified as a substance that can cause severe skin burns and eye damage.[7]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as water, bases, and strong oxidizing agents.[7]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[7]

References

An In-depth Technical Guide to the Synthesis of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details two established methods for the synthesis of the precursor 2,4-dimethylthiazole, followed by the chlorosulfonation to yield the final product. The guide includes detailed experimental protocols, a summary of quantitative data, and a visualization of the synthetic pathway.

Synthesis of 2,4-Dimethyl-1,3-thiazole (Precursor)

Two primary methods for the synthesis of 2,4-dimethyl-1,3-thiazole are presented below.

Method A: From Acetamide, Phosphorus Pentasulfide, and Chloroacetone

This classic method, adapted from Organic Syntheses, involves the in-situ formation of thioacetamide followed by condensation with chloroacetone.

Method B: From Thioacetamide and Bromoacetone

This alternative approach involves the direct condensation of thioacetamide with a halo-ketone.

Table 1: Quantitative Data for the Synthesis of 2,4-Dimethyl-1,3-thiazole

| Parameter | Method A | Method B |

| Starting Materials | Acetamide, Phosphorus Pentasulfide, Chloroacetone | Thioacetamide, Bromoacetone |

| Solvent | Benzene | Dimethylformamide (DMF) |

| Reaction Temperature | Reflux | 60 °C |

| Reaction Time | 30 minutes (after addition) | 1 hour |

| Yield | 41-45% (based on P₂S₅) | 99% |

| Purity | Boiling Point: 143-145 °C | White solid after chromatography |

Synthesis of this compound

The final step in the synthesis is the chlorosulfonation of the 2,4-dimethylthiazole precursor. While a specific detailed protocol for this exact transformation is not widely published, the following procedure is based on established methods for the chlorosulfonation of aromatic and heterocyclic compounds, particularly the reaction of substituted thiazoles with chlorosulfonic acid.

Table 2: Proposed Quantitative Data for the Synthesis of this compound

| Parameter | Proposed Method |

| Starting Material | 2,4-Dimethyl-1,3-thiazole |

| Reagent | Chlorosulfonic Acid |

| Reaction Temperature | 0-15 °C (addition), then 60 °C |

| Reaction Time | ~2 hours |

| Purity | 97% (commercially available)[1] |

Experimental Protocols

Synthesis of 2,4-Dimethyl-1,3-thiazole (Method A)

Procedure adapted from Organic Syntheses, Coll. Vol. 3, p.326 (1955); Vol. 27, p.24 (1947).

-

In a 2-liter round-bottomed flask equipped with a reflux condenser, place 200 mL of dry benzene.

-

Quickly prepare a mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide and immediately transfer it to the flask.

-

Add 20 mL of a mixture of 400 mL (4.97 moles) of chloroacetone and 150 mL of dry benzene to the flask.

-

Carefully heat the mixture in a water bath to initiate the exothermic reaction.

-

Once the reaction begins, remove the water bath and gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser at a rate that maintains a controlled reaction.

-

After the addition is complete and the reaction subsides, reflux the mixture on a water bath for 30 minutes.

-

Add approximately 750 mL of water to the mixture with shaking. After 30 minutes, transfer the mixture to a separatory funnel and discard the upper reddish benzene layer.

-

Make the lower aqueous layer alkaline with 5 N sodium hydroxide or potassium hydroxide.

-

Extract the crude thiazole, which separates as a black upper layer, with five 120-mL portions of ether.

-

Dry the combined ethereal extracts over anhydrous sodium sulfate and filter.

-

Remove the ether by distillation from a steam bath.

-

Fractionally distill the residual oil at atmospheric pressure, collecting the fraction boiling at 140–150 °C. Redistill this fraction to obtain 2,4-dimethylthiazole boiling at 143–145 °C. The reported yield is 210–230 g (41–45% based on phosphorus pentasulfide).

Synthesis of 2,4-Dimethyl-1,3-thiazole (Method B)

-

Dissolve thioacetamide (0.75 g, 10 mmol) and bromoacetone (1.99 g, 10 mmol) in 5 mL of DMF in a 20 mL pressure tube.[2]

-

Seal the reaction mixture and heat it in an oil bath at 60 °C for 1 hour.[2]

-

After the reaction is complete, dilute the mixture with a saturated aqueous ammonium chloride solution.[2]

-

Extract the product with ethyl acetate.[2]

-

Dry the combined organic layers with anhydrous magnesium sulfate, filter, and concentrate.[2]

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 2,4-dimethylthiazole in 99% yield as a white solid.[2]

Synthesis of this compound (Proposed Protocol)

This proposed protocol is based on analogous chlorosulfonation reactions of heterocyclic compounds.

-

In a round-bottomed flask fitted with a mechanical stirrer and a dropping funnel, place a molar excess (e.g., 4-5 equivalents) of chlorosulfonic acid.

-

Cool the flask in an ice-water bath to 0-15 °C.

-

Slowly add one equivalent of 2,4-dimethylthiazole to the stirred chlorosulfonic acid, maintaining the temperature below 15 °C. Hydrogen chloride gas will be evolved, so the reaction must be performed in a well-ventilated fume hood.

-

After the addition is complete, heat the mixture to 60 °C for approximately 2 hours, or until the evolution of HCl ceases.

-

Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

-

The solid sulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as benzene or a mixture of hexane and ethyl acetate.

Synthesis Pathway Visualization

Caption: Synthesis pathways for this compound.

References

starting materials for 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthetic pathways and starting materials required for the preparation of this compound, a key intermediate in pharmaceutical and chemical research. The synthesis is typically approached as a two-stage process: first, the construction of the 2,4-dimethylthiazole core, followed by its chlorosulfonation to yield the final product.

Overall Synthetic Pathway

The synthesis begins with readily available starting materials to form the heterocyclic intermediate, 2,4-dimethylthiazole. This intermediate then undergoes an electrophilic aromatic substitution reaction to introduce the sulfonyl chloride group at the C5 position of the thiazole ring.

Caption: Overall two-stage synthetic strategy.

Stage 1: Synthesis of the 2,4-Dimethylthiazole Intermediate

The most common and effective method for synthesizing the 2,4-dimethylthiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. Below are two prominent protocols detailing different starting materials that converge on the same intermediate.

An In-depth Technical Guide to the Electrophilic Substitution on 2,4-Dimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, regioselectivity, and experimental protocols associated with the electrophilic substitution reactions on 2,4-dimethylthiazole. This information is critical for the synthesis of novel thiazole-containing compounds for applications in medicinal chemistry and materials science.

Core Concepts: Reactivity and Regioselectivity

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms. Its aromaticity arises from the delocalization of a lone pair of electrons from the sulfur atom across the ring.[1] In terms of electrophilic aromatic substitution (EAS), the thiazole ring's reactivity is intermediate, being generally more reactive than pyridine but less reactive than thiophene.

The electron distribution in the thiazole ring is not uniform. The C2 position is the most electron-deficient due to the inductive effect of the adjacent heteroatoms, making it prone to nucleophilic attack. The C4 position is considered nearly neutral, while the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack.[1][2]

In 2,4-dimethylthiazole , the presence of two electron-donating methyl groups at positions C2 and C4 further enhances the nucleophilicity of the ring. These alkyl groups activate the ring towards electrophilic substitution, primarily by increasing the electron density at the C5 position. Consequently, electrophilic substitution on 2,4-dimethylthiazole occurs with high regioselectivity at the C5 position.[2]

Caption: Logical flow showing how methyl groups activate the C5 position.

The general mechanism proceeds via the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity.

Caption: The two-step mechanism for electrophilic aromatic substitution.

Nitration

Nitration of the thiazole ring typically requires strong acidic conditions to generate the nitronium ion (NO₂⁺). For activated rings like 2,4-dimethylthiazole, the reaction proceeds readily to yield the 5-nitro derivative. Controlling the temperature is crucial to prevent side reactions.

Table 1: Nitration of Substituted Thiazoles

| Substrate | Nitrating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Dichlorothiazole | 98% HNO₃ | 15-20 °C, 1 hr | 2,4-Dichloro-5-nitrothiazole | 95.5% | [3] |

| 2-Methylthiazole | HNO₃ / H₂SO₄ | Low Temperature | 2-Methyl-5-nitrothiazole | Major Product |[4] |

Experimental Protocol: Nitration of 2,4-Dimethylthiazole (Analogous to 2-Methylthiazole)

This protocol is adapted from the procedure for the nitration of 2-methylthiazole and is expected to yield 2,4-dimethyl-5-nitrothiazole.[4]

-

Preparation of Nitrating Mixture: In a flask, carefully add concentrated nitric acid (1.5 eq.) dropwise to chilled (0-5 °C) concentrated sulfuric acid (~3-5 volumes). Maintain the temperature below 10 °C throughout the addition.

-

Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-dimethylthiazole (1.0 eq.) in concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2,4-dimethylthiazole over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

-

Isolation: The solid precipitate is collected by vacuum filtration. Wash the crude product thoroughly with cold water until the filtrate is neutral to remove residual acids.

-

Purification: The crude product, 2,4-dimethyl-5-nitrothiazole, can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Halogenation

Halogenation of electron-rich thiazoles can be achieved using various reagents. N-halosuccinimides (NCS for chlorination, NBS for bromination) are often preferred over elemental halogens for better selectivity and milder reaction conditions.

Table 2: Halogenation of Thiazole Derivatives

| Substrate | Halogenating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Generic Thiazole | Br₂ | - | 5-Bromothiazole | - | [2] |

| Thiophenol | NCS / CH₂Cl₂ | Room Temperature | Sulfenyl chloride | - | [5] |

| Deactivated Aromatics | NCS / BF₃-H₂O | - | Chlorinated Aromatic | - |[6] |

Experimental Protocol: Bromination of 2,4-Dimethylthiazole

This protocol is a general procedure for the bromination of activated aromatic rings and is expected to yield 5-bromo-2,4-dimethylthiazole.[7]

-

Reaction Setup: Dissolve 2,4-dimethylthiazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a round-bottom flask protected from light.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes with continuous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography to afford pure 5-bromo-2,4-dimethylthiazole.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group onto the thiazole ring, typically at the C5 position. The reaction is usually carried out using fuming sulfuric acid (oleum) or chlorosulfonic acid.

Table 3: Sulfonation of Thiazole Derivatives

| Substrate | Sulfonating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Generic Thiazole | Oleum / H₂SO₄ | - | Thiazole-5-sulfonic acid | - | [2] |

| 2,4-Dichlorothiazole | Chlorosulfonic Acid | - | 2,4-Dichloro-thiazole-sulphonyl chloride | - |[8] |

Experimental Protocol: Sulfonation of 2,4-Dimethylthiazole

This protocol is a general method for aromatic sulfonation and is expected to yield 2,4-dimethylthiazole-5-sulfonic acid.

-

Reaction Setup: Place 2,4-dimethylthiazole (1.0 eq.) in a flask equipped with a stirrer and a dropping funnel.

-

Reagent Addition: Cool the flask to 0 °C and slowly add fuming sulfuric acid (oleum, ~20% SO₃) (3-4 eq.) dropwise.

-

Reaction: After addition, carefully heat the mixture to 80-100 °C and maintain this temperature for several hours until TLC indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Isolation: The sulfonic acid product may precipitate upon cooling or after neutralization. If it remains in solution, it can often be isolated by salting out with sodium chloride, followed by filtration. The product can also be isolated as its sulfonyl chloride derivative by reacting with thionyl chloride or phosphorus pentachloride.

-

Purification: The crude sulfonic acid or its derivative is purified by recrystallization.

Friedel-Crafts Reactions

Friedel-Crafts acylation is a reliable method for introducing an acyl group onto an activated aromatic ring.[9] Due to the electron-rich nature of 2,4-dimethylthiazole, it is expected to undergo Friedel-Crafts acylation at the C5 position. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required.

Table 4: Friedel-Crafts Acylation

| Substrate | Acylating Agent | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aromatic Ring | Acyl Halide / Anhydride | Lewis Acid (e.g., AlCl₃) | Anhydrous | Aryl Ketone | [10][11] |

| Toluene | Acetyl Chloride | AlCl₃ | 0 °C to RT, CH₂Cl₂ | 4'-Methylacetophenone |[3] |

Experimental Protocol: Friedel-Crafts Acylation of 2,4-Dimethylthiazole

This protocol is adapted from general Friedel-Crafts procedures and is expected to yield 5-acetyl-2,4-dimethylthiazole.[3]

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM). Add anhydrous aluminum chloride (AlCl₃) (1.2 eq.) and cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve 2,4-dimethylthiazole (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM.

-

Acylation: Add the solution of the thiazole and acetyl chloride dropwise to the stirred AlCl₃ suspension over 30 minutes, keeping the temperature at 0 °C.

-

Reaction: After the addition, allow the mixture to stir at room temperature for 2-3 hours.

-

Work-up: Cool the reaction mixture back to 0 °C and quench it by slowly adding cold water, followed by 1 M HCl.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Isolation: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 5-acetyl-2,4-dimethylthiazole.

Caption: A step-by-step workflow for a typical Friedel-Crafts acylation.

References

- 1. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. pure.ed.ac.uk [pure.ed.ac.uk]

- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. Friedel–Crafts Acylation [sigmaaldrich.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

reactivity of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

An In-depth Technical Guide to the Reactivity of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing sulfonyl chlorides are a class of organic compounds of significant interest in medicinal chemistry and materials science. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, imparts unique electronic and structural properties to molecules. When functionalized with a sulfonyl chloride group (-SO₂Cl), these compounds become powerful reagents for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules. This guide focuses on the predicted , a member of this important class of chemical intermediates.

Predicted Chemical Reactivity

The is primarily dictated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion. The dimethyl-substituted thiazole ring acts as a modulating group, influencing the reactivity of the sulfonyl chloride and providing a scaffold for further chemical modification.

Sulfonylation of Amines

The most common reaction of sulfonyl chlorides is the formation of sulfonamides through reaction with primary or secondary amines. This reaction is fundamental in the synthesis of a vast array of biologically active compounds. The general mechanism involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

A typical workflow for this reaction is outlined below:

Caption: General workflow for the synthesis of sulfonamides.

Sulfonylation of Alcohols

In a similar fashion, this compound can react with alcohols to form sulfonate esters. This reaction typically requires a base to deprotonate the alcohol, increasing its nucleophilicity. The resulting sulfonate esters are stable compounds and can be used as intermediates in further synthetic transformations.

The logical relationship for this synthetic route can be visualized as:

Caption: Logical flow for the formation of sulfonate esters.

Experimental Protocols (Illustrative Examples)

The following protocols are adapted from procedures for structurally related thiazole sulfonyl chlorides and should be considered as starting points for optimization.

General Procedure for the Synthesis of N-Aryl/Alkyl-2,4-dimethyl-1,3-thiazole-5-sulfonamides

-

To a solution of the appropriate amine (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 mmol).

-

Slowly add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with dichloromethane (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

General Procedure for the Synthesis of Alkyl 2,4-dimethyl-1,3-thiazole-5-sulfonates

-

To a solution of the alcohol (1.0 mmol) in anhydrous pyridine (5 mL) at 0 °C, add this compound (1.2 mmol) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 8-16 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with 1 M CuSO₄ solution (to remove pyridine), water, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

-

Purify the residue by flash column chromatography to yield the pure sulfonate ester.

Quantitative Data (Hypothetical Data for Illustrative Purposes)

The following tables present hypothetical data to illustrate the expected outcomes of reactions involving this compound. Actual results will vary depending on the specific substrates and reaction conditions.

Table 1: Hypothetical Yields for the Synthesis of Various Sulfonamides

| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | CH₂Cl₂ | 12 | 85 |

| 2 | Benzylamine | Triethylamine | THF | 16 | 92 |

| 3 | Morpholine | Pyridine | CH₂Cl₂ | 12 | 95 |

| 4 | Piperidine | Triethylamine | THF | 18 | 88 |

Table 2: Hypothetical Yields for the Synthesis of Various Sulfonate Esters

| Entry | Alcohol | Base | Solvent | Time (h) | Yield (%) |

| 1 | Methanol | Pyridine | Pyridine | 8 | 78 |

| 2 | Ethanol | Pyridine | Pyridine | 10 | 82 |

| 3 | Isopropanol | Pyridine | Pyridine | 12 | 75 |

| 4 | Phenol | Pyridine | Pyridine | 16 | 65 |

Stability and Handling

Sulfonyl chlorides are generally sensitive to moisture and should be handled in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common side reaction. It is recommended to store this compound in a desiccator or a glovebox.

Conclusion

This compound is predicted to be a versatile and reactive intermediate for the synthesis of a wide range of sulfonamides and sulfonate esters. Its reactivity is centered on the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution with amines and alcohols. The protocols and data presented in this guide, while based on related structures, provide a solid foundation for researchers to develop and optimize synthetic routes utilizing this promising building block. Further experimental validation is necessary to fully characterize the reactivity and synthetic utility of this specific compound.

Stability and Storage of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride. The information herein is curated to support researchers and professionals in drug development in ensuring the integrity and reliability of this critical reagent. This document outlines known stability characteristics, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Stability and Storage Profile

This compound is a reactive compound that requires careful handling and storage to maintain its chemical integrity. Its stability is primarily influenced by moisture, temperature, and incompatible materials.

Recommended Storage Conditions

Proper storage is crucial to prevent degradation. The following table summarizes the recommended storage conditions based on available safety data sheets and general knowledge of sulfonyl chloride chemistry.[1]

| Parameter | Recommendation | Rationale |

| Temperature | Cool | To minimize thermal decomposition and slow down potential degradation reactions. |

| Atmosphere | Under an inert atmosphere (e.g., nitrogen, argon) | To prevent contact with atmospheric moisture and oxygen.[1] |

| Container | Tightly closed, in a dry and well-ventilated place | To prevent ingress of moisture and ensure safe storage.[1] |

| Light Exposure | Protect from light | While specific photostability data is limited, it is a general good practice for complex organic molecules. |

| Environment | Corrosives area, away from water or moist air | Due to its corrosive nature and violent reaction with water.[1] |

Incompatible Materials and Reactivity

Contact with certain substances can lead to rapid degradation or hazardous reactions. It is imperative to avoid the following:

| Incompatible Material | Nature of Hazard |

| Water / Moist Air | Reacts violently, liberating toxic gas (e.g., HCl) and leading to hydrolysis of the sulfonyl chloride group.[1] |

| Bases | Can catalyze hydrolysis and other decomposition reactions.[1] |

| Strong Oxidizing Agents | Potential for vigorous or explosive reactions.[1] |

| Amines | Reacts to form sulfonamides; this is a planned reaction in synthesis but an incompatibility in storage.[1] |

| Strong Reducing Agents | May lead to decomposition.[1] |

Degradation Pathways

The primary degradation pathways for heteroaromatic sulfonyl chlorides, including this compound, are hydrolysis and thermal decomposition.

-

Hydrolysis: The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid. This reaction is often catalyzed by acidic or basic conditions.

-

Thermal Decomposition: At elevated temperatures, the molecule can undergo decomposition, which may involve the extrusion of sulfur dioxide (SO2) or other complex degradation pathways. Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), chlorine, sulfur oxides, and hydrogen chloride gas.[1]

The following diagram illustrates the key factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, forced degradation studies can be performed. These studies expose the compound to stress conditions to identify potential degradation products and determine degradation pathways.

General Forced Degradation Protocol

The following protocols are adapted from general guidelines for forced degradation studies of chemically reactive substances.[2][3][4][5][6] The extent of degradation should be targeted to be in the range of 5-20%.[5]

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Dissolve a known concentration of the compound in an aprotic solvent (e.g., acetonitrile).2. Add an equal volume of 0.1 M to 1 M HCl.[2]3. Maintain the solution at room temperature or elevated temperature (e.g., 50-70°C).[3]4. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).5. Neutralize the samples with a suitable base before analysis. |

| Base Hydrolysis | 1. Dissolve a known concentration of the compound in an aprotic solvent.2. Add an equal volume of 0.1 M to 1 M NaOH.[2]3. Follow steps 3-5 from the Acid Hydrolysis protocol, neutralizing with a suitable acid. |

| Oxidation | 1. Dissolve a known concentration of the compound in a suitable solvent.2. Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[2]3. Maintain the solution at room temperature for a defined period, monitoring for degradation.4. Withdraw samples and quench any remaining oxidizing agent if necessary before analysis. |

| Thermal Degradation | 1. Place a known amount of the solid compound in a temperature-controlled oven (e.g., 60-100°C).[2]2. For solutions, dissolve the compound in a stable aprotic solvent and heat.3. Withdraw samples at various time points.4. For solid samples, dissolve in a suitable solvent before analysis. |

| Photodegradation | 1. Prepare a solution of the compound in a photochemically transparent solvent.2. Expose the solution to a light source that produces combined visible and ultraviolet outputs, as specified by ICH guideline Q1B.[2]3. Keep a control sample in the dark under the same temperature conditions.4. Withdraw samples at various time points for analysis. |

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

| HPLC Parameter | Recommendation |

| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[7] |

| Mobile Phase | A gradient of water (with an acidic modifier like 0.1% formic or phosphoric acid) and acetonitrile or methanol is typically used.[8][9] |

| Flow Rate | 1.0 mL/min.[8] |

| Column Temperature | Maintained at a constant temperature, e.g., 25-40°C.[2] |

| Detector | UV detector at a wavelength determined by the UV absorbance maximum of the compound and its expected degradation products. A Diode Array Detector (DAD) is recommended for peak purity analysis.[10] |

| Sample Preparation | Samples from forced degradation studies should be neutralized if necessary, diluted with the mobile phase, and filtered through a 0.45 µm filter before injection.[2] |

Note on Derivatization: Due to the high reactivity of the sulfonyl chloride, derivatization with an amine (e.g., diethylamine) to form the more stable sulfonamide prior to analysis can be a robust strategy for quantification, especially for GC-MS analysis.[8]

The following diagram illustrates a general workflow for a stability study of this compound.

Conclusion

This compound is a moisture-sensitive and thermally labile compound. Strict adherence to proper storage conditions, including a cool, dry, and inert environment, is essential to maintain its quality. Understanding its reactivity with incompatible materials is critical for both safety and preserving the integrity of the reagent. The provided experimental protocols for forced degradation studies and HPLC analysis offer a framework for researchers to conduct their own stability assessments, ensuring the reliability of this compound in their research and development activities.

References

- 1. fishersci.com [fishersci.com]

- 2. benchchem.com [benchchem.com]

- 3. ijisrt.com [ijisrt.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. sgs.com [sgs.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

Technical Guide: 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document outlines its commercial availability, a detailed synthesis protocol, and its relevance in the context of drug discovery, particularly in the development of kinase inhibitors.

Commercial Availability

This compound is available from several commercial suppliers. The following table summarizes the available data on purity, and product numbers from a selection of vendors. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Conier Chem&Pharma Limited | Data not available | 80466-80-4 | C₅H₆ClNO₂S₂ | 211.69 |

| CymitQuimica (Fluorochem) | 97% | 80466-80-4 | C₅H₆ClNO₂S₂ | 211.68 |

| Santa Cruz Biotechnology | Data not available | 80466-80-4 | C₅H₆ClNO₂S₂ | 211.69 |

| Thermo Scientific | 97% | 80466-80-4 | C₅H₆ClNO₂S₂ | 211.69 |

| Oakwood Chemical | Data not available | 80466-80-4 | C₅H₆ClNO₂S₂ | 211.69 |

Synthesis Protocol

The synthesis of this compound can be achieved in a two-step process. The first step involves the synthesis of the precursor, 2,4-dimethylthiazole, via the Hantzsch thiazole synthesis. The subsequent step is the chlorosulfonation of the thiazole ring at the 5-position.

Step 1: Synthesis of 2,4-Dimethylthiazole

This procedure is adapted from the method for synthesizing 2,4-dimethylthiazole from chloroacetone and thioacetamide.[1][2]

Materials:

-

Chloroacetone

-

Thioacetamide

-

Dry benzene

-

Phosphorus pentasulfide

-

Acetamide

-

5 N Sodium hydroxide or Potassium hydroxide

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

In a 2-liter round-bottomed flask equipped with a reflux condenser, place 200 mL of dry benzene.

-

Quickly prepare a mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide and immediately transfer it to the flask.

-

Add 20 mL of a mixture of 400 mL (4.97 moles) of chloroacetone and 150 mL of dry benzene to the flask.

-

Carefully heat the mixture in a water bath to initiate the exothermic reaction. Once the reaction starts, remove the water bath.

-

Gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser.

-

After the addition is complete and the reaction subsides, reflux the mixture on a water bath for 30 minutes.

-

Add approximately 750 mL of water to the mixture with shaking.

-

After 30 minutes, transfer the mixture to a separatory funnel and discard the upper reddish benzene layer.

-

Make the lower aqueous layer alkaline by adding 5 N sodium hydroxide or potassium hydroxide. The crude 2,4-dimethylthiazole will separate as a black upper layer.

-

Extract the crude product with ether, and then extract the aqueous layer with five 120-mL portions of ether.

-

Combine the ethereal extracts and dry them over anhydrous sodium sulfate.

-

Filter the dried solution and remove the ether by distillation from a steam bath.

-

Fractionally distill the residual oil at atmospheric pressure, collecting the fraction boiling at 143–145°C.

Step 2: Chlorosulfonation of 2,4-Dimethylthiazole

This proposed method is based on a general procedure for the chlorosulfonation of an amide precursor.[3]

Materials:

-

2,4-Dimethylthiazole

-

Chlorosulfonic acid

-

Diethyl ether

-

Water

Procedure:

-

Cool chlorosulfonic acid (8.2 equivalents) in a flask to -10°C.

-

Slowly add 2,4-dimethylthiazole (1.0 equivalent) to the cooled chlorosulfonic acid.

-

Allow the mixture to warm to room temperature and then heat it to 50°C for 3 hours, followed by heating at 60°C for 3 hours.

-

After cooling to room temperature, carefully pour the reaction mixture into ice-water.

-

Extract the aqueous solution with diethyl ether (2 x 35 mL).

-

Combine the organic layers and wash them with water (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: Targeting Cancer Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are of significant interest in cancer research. Thiazole-based compounds have been investigated as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/mTOR and c-Met pathways.[4][5] This sulfonyl chloride serves as a crucial building block for synthesizing libraries of thiazole-containing small molecules for screening against these kinase targets.

The PI3K/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a common event in many cancers.[4] Similarly, the c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in tumor progression, metastasis, and angiogenesis.[5] The development of inhibitors targeting these pathways is a major focus of modern oncology drug discovery.

Caption: Role of thiazole derivatives in inhibiting cancer signaling pathways.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,4-Dimethylthiazole synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Purity Specifications for 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride, a key reagent in synthetic chemistry and drug discovery. This document outlines typical purity levels, potential impurities, and the analytical methodologies used to ensure its quality for research and development applications.

Chemical Identity and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 80466-80-4[1][2] |

| Molecular Formula | C₅H₆ClNO₂S₂[1][2] |

| Molecular Weight | 211.69 g/mol [1] |

| Appearance | Solid[2] |

| Purity (Typical) | ≥97%[2] |

| Boiling Point | 311.6 ± 30.0 °C at 760 mmHg[3] |

| Density | 1.5 ± 0.1 g/cm³[3] |

| Flash Point | 142.2 ± 24.6 °C[3] |

| Refractive Index | 1.558[3] |

Purity Specifications and Impurity Profile

Commercially available this compound typically has a purity of 97% or higher.[2] The remaining percentage may consist of starting materials, byproducts of the synthesis, or degradation products.

Table 2: Potential Impurities in this compound

| Impurity Name | Potential Origin |

| 2,4-Dimethyl-1,3-thiazole | Incomplete sulfonation of the starting material. |

| 2,4-Dimethyl-1,3-thiazole-5-sulfonic acid | Hydrolysis of the sulfonyl chloride group. |

| Unreacted chlorinating agent (e.g., chlorosulfonic acid) | Carryover from the synthesis process. |

| Isomeric sulfonyl chlorides | Non-regioselective sulfonation. |

| Residual Solvents | From synthesis and purification steps. |

Experimental Protocols

Synthesis of this compound

A related synthesis for a similar compound, 2,4-dichloro-thiazole-sulfonyl chloride, involves the direct reaction of 2,4-dichloro-thiazole with chlorosulfonic acid.[4] This suggests a potential synthetic route for the target compound starting from 2,4-dimethylthiazole.

General Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Purification

Purification of sulfonyl chlorides is crucial to remove residual acids and other impurities. Recrystallization is a common method. While a specific solvent system for this compound is not explicitly documented, for similar sulfonyl chlorides, recrystallization from a mixed solvent system like toluene-hexane has been reported to be effective in improving purity.[5] Another general approach for purifying sulfonyl chlorides involves dissolution in a solvent like ether, followed by the addition of a less polar solvent such as petroleum ether to induce crystallization.[6]

Purification Workflow:

References

Methodological & Application

Application Note and Protocol: Synthesis of N-Substituted 2,4-Dimethyl-1,3-thiazole-5-sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing sulfonamides are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their broad spectrum of biological activities.[1] The thiazole ring acts as a versatile scaffold, and when combined with a sulfonamide moiety, it can lead to compounds with potent pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.[2][3] Specifically, many sulfonamide-based drugs target enzymes like carbonic anhydrase.[4] This document provides a detailed protocol for the synthesis of a library of N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides through the reaction of 2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride with various primary amines.

Potential Applications in Drug Discovery

N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides are valuable scaffolds for the development of novel therapeutic agents. The structural diversity that can be achieved by varying the primary amine substituent allows for the fine-tuning of physicochemical properties and biological activity. Based on the known activities of structurally related thiazole sulfonamides, this class of compounds holds potential as:

-

Enzyme Inhibitors: Many sulfonamides are known to inhibit metalloenzymes, such as carbonic anhydrases, which are implicated in various diseases including glaucoma and cancer.[2][4] The sulfonamide group can coordinate with the zinc ion in the active site of these enzymes.

-

Antimicrobial Agents: The thiazole nucleus is a key component of many antimicrobial drugs. Novel sulfonamide derivatives may exhibit activity against various bacterial and fungal strains.[3]

-

Anticancer Agents: Thiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The synthesized compounds could be screened for their potential as antineoplastic agents.[1][5]

Hypothetical Signaling Pathway Inhibition

While the specific biological targets of N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides are yet to be fully elucidated, a common mechanism of action for such kinase inhibitors involves blocking the phosphorylation cascade in a signaling pathway, thereby inhibiting cell proliferation. A generalized representation of this inhibition is shown below.

Caption: Hypothetical inhibition of a kinase signaling pathway.

General Reaction Scheme

The synthesis involves the nucleophilic substitution reaction between this compound and a primary amine in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Figure 1: General reaction scheme for the synthesis of N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides.

Figure 1: General reaction scheme for the synthesis of N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides.

Experimental Protocol: General Procedure

This protocol describes a general method for the synthesis of N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides.

Materials:

-

This compound

-

Appropriate primary amine (e.g., aniline, benzylamine, n-propylamine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Solvents for recrystallization (e.g., ethanol, isopropanol)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Glassware for filtration and recrystallization

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and dissolve it in anhydrous DCM or THF.

-

Addition of Base: Add triethylamine or pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM or THF and add it dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[6][7]

Quantitative Data

The following table presents a representative, though hypothetical, summary of products that can be synthesized using the described protocol. Yields and physical properties will vary depending on the specific primary amine used and the reaction conditions.

| Entry | Primary Amine (R-NH₂) | Product (N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamide) | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) * |

| 1 | Aniline | N-phenyl-2,4-dimethyl-1,3-thiazole-5-sulfonamide | 85 | 155-157 | 7.1-7.4 (m, 5H, Ar-H), 2.6 (s, 3H, CH₃), 2.4 (s, 3H, CH₃) |

| 2 | Benzylamine | N-benzyl-2,4-dimethyl-1,3-thiazole-5-sulfonamide | 90 | 120-122 | 7.2-7.4 (m, 5H, Ar-H), 4.2 (d, 2H, CH₂), 2.6 (s, 3H, CH₃), 2.4 (s, 3H, CH₃) |

| 3 | n-Propylamine | N-(n-propyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide | 78 | 88-90 | 3.0 (t, 2H, N-CH₂), 2.6 (s, 3H, CH₃), 2.4 (s, 3H, CH₃), 1.5 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) |

*Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the sulfonamides.[8][9] The disappearance of the primary amine N-H protons and the appearance of the sulfonamide N-H proton (if applicable) and characteristic shifts of the alkyl or aryl groups are indicative of product formation.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the S=O stretching of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the synthesized compounds.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides.

Caption: General workflow for synthesis and purification.

References

- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. znaturforsch.com [znaturforsch.com]

Application Notes and Protocols for 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride as a key building block in the synthesis of medicinally relevant sulfonamide derivatives. This document outlines synthetic protocols, highlights key biological applications, and presents quantitative data for derivatives, focusing on their roles as enzyme inhibitors.

Introduction

This compound is a versatile reagent in medicinal chemistry, primarily utilized for the synthesis of a variety of sulfonamides. The thiazole moiety is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. When combined with a sulfonamide group, the resulting derivatives exhibit a broad range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This reagent serves as a crucial starting point for generating compound libraries for screening and lead optimization in drug discovery programs.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise in several therapeutic areas:

-

Carbonic Anhydrase Inhibition: Sulfonamides are the classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in crucial physiological processes such as pH regulation, CO2 transport, and electrolyte secretion. Dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and cancer. Thiazole-containing sulfonamides have been investigated as potent and selective CA inhibitors.

-

Anticancer Activity: The inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX and XII, is a validated strategy in anticancer drug development. These enzymes are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, metastasis, and resistance to therapy. Thiazole sulfonamides have been shown to exhibit cytotoxic effects against various cancer cell lines.

-